2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione
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Overview
Description
2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione is a complex organic compound characterized by its unique structure, which includes two hydroxyl groups and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione typically involves the reaction of α-hydroxy ketones under specific conditions. One common method includes the use of Rose Bengal as a photocatalyst and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in a solvent like THF (tetrahydrofuran). The reaction is carried out under ambient temperature with white LED light for about 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione involves its interaction with specific molecular targets. The hydroxyl groups and the morpholine ring allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxy-1,4-butanedione: Lacks the morpholine ring but shares the dihydroxybutane structure.
2,3-Dihydroxy-6-methyl-4H-pyran-4-one: Contains a pyran ring instead of a morpholine ring and has antioxidant properties.
1,6-Diaryl-3,4-dihydroxy-2,4-hexadiene-1,6-dione: Similar in having dihydroxy groups but differs in the overall structure and reactivity.
Uniqueness
2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione is unique due to the presence of both hydroxyl groups and a morpholine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,3-dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6/c15-9(11(17)13-1-5-19-6-2-13)10(16)12(18)14-3-7-20-8-4-14/h9-10,15-16H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTWKYUSPAGIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C(C(=O)N2CCOCC2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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